molecular formula C14H13FO3 B6379890 5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol CAS No. 1261954-93-1

5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol

Cat. No.: B6379890
CAS No.: 1261954-93-1
M. Wt: 248.25 g/mol
InChI Key: IZCMIVZEVPPBTR-UHFFFAOYSA-N
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Description

5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol is an organic compound characterized by the presence of fluorine and methoxy groups attached to a phenyl ring

Properties

IUPAC Name

5-(2-fluoro-5-methoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-10-4-5-12(15)11(8-10)9-3-6-14(18-2)13(16)7-9/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCMIVZEVPPBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685579
Record name 2'-Fluoro-4,5'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-93-1
Record name 2'-Fluoro-4,5'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol typically involves the use of 2-fluoro-5-methoxyphenylboronic acid as a key intermediate. This compound can be synthesized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.

Industrial Production Methods

Industrial production methods for 5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol may involve large-scale synthesis using similar cross-coupling reactions. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol involves its interaction with molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol is unique due to the specific arrangement of fluorine and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

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